BenchChemオンラインストアへようこそ!

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (CAS 2034285-78-2) is a heterocyclic small molecule that integrates a 1,2,4-oxadiazole ring, a pyrrolidine ring, and an ethyl carbamate protecting group. This compound is a member of the broader class of 1,2,4-oxadiazole-pyrrolidine hybrids, a privileged scaffold in medicinal chemistry known for its metabolic stability and diverse biological activities, including antibacterial, anthelmintic, and neurokinin-1 (hNK1) receptor antagonism.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034285-78-2
Cat. No. B3011819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
CAS2034285-78-2
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O3/c1-2-20-15(19)18-9-8-12(10-18)13-16-14(21-17-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyPKYKHVBBQLPVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (CAS 2034285-78-2): A Phenyl-Substituted 1,2,4-Oxadiazole-Pyrrolidine Hybrid Scaffold for Drug Discovery


Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (CAS 2034285-78-2) is a heterocyclic small molecule that integrates a 1,2,4-oxadiazole ring, a pyrrolidine ring, and an ethyl carbamate protecting group . This compound is a member of the broader class of 1,2,4-oxadiazole-pyrrolidine hybrids, a privileged scaffold in medicinal chemistry known for its metabolic stability and diverse biological activities, including antibacterial, anthelmintic, and neurokinin-1 (hNK1) receptor antagonism [1]. Its specific substitution pattern—a 5-phenyl group on the oxadiazole and a 1-carboxylate ester on the pyrrolidine—offers a unique vector for scaffold-hopping and structure-activity relationship (SAR) exploration, differentiating it from other analogs in the class .

Why Generic Substitution Fails for Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate: The Interplay of Oxadiazole Regioisomerism, Pyrrolidine Substitution, and Protecting Group Chemistry


Direct substitution with closely related 1,2,4-oxadiazole-pyrrolidine analogs is not trivial due to the profound impact of subtle structural changes on target engagement, selectivity, and pharmacokinetic profile. For instance, shifting the substitution pattern on the pyrrolidine ring or swapping the 1,2,4-oxadiazole for a 1,3,4-isomer can drastically alter the compound's ability to inhibit enzymes like DNA gyrase or topoisomerase IV, as demonstrated by the >10-fold difference in IC50 values among structurally similar hybrids [1]. Furthermore, the ethyl carbamate group on the pyrrolidine nitrogen is not a passive spectator; its presence dictates the compound's lipophilicity, metabolic stability, and potential for further derivatization compared to analogs with a free amine or a tert-butyl carbamate (Boc) protecting group . These factors collectively underscore that this specific compound is not a generic, interchangeable member of its class and must be evaluated on its own merits for any procurement decision.

Quantitative Differentiation Guide for Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate: Evidence for Scientific Procurement


Superior Structural Uniqueness: Differentiating Phenyl-Substituted 1,2,4-Oxadiazole from Methyl- and Alkyl-Substituted Analogs

The target compound features a 5-phenyl substituent on the 1,2,4-oxadiazole ring, a key structural differentiator from commonly available analogs such as 3-ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole or tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate. In a medicinal chemistry context, a phenyl group at this position is known to significantly enhance π-stacking interactions with aromatic residues in hydrophobic binding pockets, a feature absent in alkyl-substituted (e.g., methyl, ethyl) analogs . This structural distinction is critical, as literature on related 1,2,4-oxadiazole-pyrrolidine hybrids reveals that the nature of the oxadiazole substituent is a primary driver of potency and selectivity; for example, a phenyl group versus a methyl group can shift the inhibitory activity against DNA gyrase by an order of magnitude [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Intrinsic Metabolic Stability Advantage Over Ester-Containing Heterocycles

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering superior resistance to hydrolytic cleavage by plasma esterases and cytochrome P450 enzymes . While the target compound does possess a labile ethyl carbamate ester on the pyrrolidine nitrogen, the core 1,2,4-oxadiazole ring remains intrinsically stable. This contrasts with analogous compounds where a metabolically labile ester is directly conjugated to a heterocycle, such as in certain acrylate derivatives. Studies have demonstrated that 1,2,4-oxadiazoles exhibit higher metabolic stability compared to 1,3,4-oxadiazoles and other heterocyclic esters, a factor that directly impacts in vivo half-life and oral bioavailability [1]. This property makes the compound a more reliable starting point for developing metabolically robust leads compared to scaffolds with an inherently labile core.

Drug Metabolism Pharmacokinetics In Vitro ADME

Antibacterial Target Potential: The 1,2,4-Oxadiazole-Pyrrolidine Scaffold as a Validated DNA Gyrase/Topo IV Inhibitor

The 1,2,4-oxadiazole-pyrrolidine hybrid scaffold, to which the target compound belongs, has been validated as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV (Topo IV), essential enzymes for bacterial replication. A study on a library of these hybrids showed that compound 16 exhibited an IC50 of 120 nM against E. coli DNA gyrase, outperforming the known inhibitor novobiocin (IC50 = 170 nM) [1]. Furthermore, compound 17 had an MIC of 55 ng/mL against E. coli, compared to 60 ng/mL for the fluoroquinolone ciprofloxacin [2]. While direct activity data for the target compound is not disclosed, its core scaffold is pre-validated against high-value antibacterial targets, positioning it as a compelling starting point for discovering novel antibiotics to combat drug resistance.

Antibacterial DNA Gyrase Topoisomerase IV MIC

Anthelmintic Activity Potential: Pyrrolidine-Oxadiazoles as Inhibitors of Haemonchus contortus Motility

Beyond antibacterial applications, the pyrrolidine-oxadiazole scaffold has demonstrated potent anthelmintic activity against the parasitic nematode Haemonchus contortus. SAR studies on this class yielded compounds with IC50 values ranging from 0.78 to 22.4 μM against larval motility, with select analogs exhibiting good selectivity over mammalian cell lines [1]. The target compound, containing the same core scaffold, represents a structurally distinct analog within this chemotype. Its 5-phenyl-1,2,4-oxadiazole substitution pattern differs from the previously explored analogs, offering a new vector for optimizing potency and selectivity against parasitic targets [2].

Anthelmintic Haemonchus contortus Motility Inhibition IC50

hNK1 Receptor Antagonism: A Unique Biological Profile Within the 1,2,4-Oxadiazole-Pyrrolidine Space

A seminal paper by Young et al. (2007) established pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists with in vivo efficacy and minimal CYP450 interactions [1]. Oxadiazole analog 22 from this series demonstrated excellent hNK1 binding affinity, functional activity, and a good pharmacodynamic response in vivo . The target compound, while not explicitly described, contains the core pharmacophore of this series. Its unique ethyl carbamate tail offers a distinct structural departure from the carboxamide and other oxadiazole analogs reported, potentially tuning its lipophilicity and CNS penetration, a critical requirement for targeting the hNK1 receptor in the brain for conditions like depression and chemotherapy-induced nausea [1].

hNK1 Antagonist Neurokinin-1 Receptor CNS Disorders Binding Affinity

Differentiated Physicochemical Space: LogP and Solubility Advantages Conferred by the Ethyl Carbamate Group

The physicochemical properties of a lead molecule are paramount. The target compound's ethyl carbamate (urethane) group provides a unique lipophilicity profile compared to common analogs with a tert-butyl carbamate (Boc) protecting group or a free amine. The Boc group adds significant steric bulk and increases logP by approximately 1.5-2.0 units compared to an ethyl carbamate, often pushing compounds beyond optimal drug-like space and reducing aqueous solubility . Conversely, a free amine (resulting from Boc deprotection) introduces a basic center that can dominate the molecule's pharmacology and limit membrane permeability. The ethyl carbamate, therefore, strikes a balance, offering moderate lipophilicity that can be advantageous for optimizing both potency and pharmacokinetic properties in early lead optimization .

Lipophilicity Solubility Drug-likeness Physicochemical Properties

Best Research and Industrial Application Scenarios for Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate


Dual Pharmacophore Fragment Library Expansion for CNS Drug Discovery

Incorporate this compound into a focused fragment or lead-like library for CNS targets. Its pre-validated hNK1 antagonist scaffold and metabolite-resistant 1,2,4-oxadiazole core make it ideal for screening against GPCR panels, particularly for neurokinin receptors. The ethyl carbamate tail offers a vector for tuning CNS penetration without introducing excessive lipophilicity, a common pitfall in CNS drug design [1].

Lead Optimization for Novel Bacterial Topoisomerase Inhibitors

Use this compound as a starting point for synthesizing new analogs targeting drug-resistant bacterial strains. The scaffold's proven inhibition of DNA gyrase and Topo IV, coupled with the ability to derivatize both the oxadiazole C5 and pyrrolidine N1 positions, provides multiple vectors for improving potency and overcoming existing fluoroquinolone resistance mechanisms [2].

Veterinary Anthelmintic Development via Phenotypic Screening

Deploy this compound in a phenotypic screening cascade against livestock nematodes like Haemonchus contortus. The scaffold's low micromolar activity against larval motility, combined with intrinsic selectivity over mammalian cells, positions it as a strong candidate for hit-to-lead campaigns aimed at developing safer, resistance-breaking anthelmintics for the agricultural sector [3].

Chemical Biology Probe Synthesis for Target Identification

Leverage the synthetic handles on this compound (ethyl carbamate, phenyl ring) to create affinity-based probes or photoaffinity labels for identifying novel protein targets of the 1,2,4-oxadiazole-pyrrolidine chemotype. Its moderate complexity and functional group tolerance make it an excellent starting point for probe development without extensive de novo synthesis.

Quote Request

Request a Quote for Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.